4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
28491-62-5 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)7(11)10-9-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
NIXXBKJNDYXYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method typically yields the desired product in high yields (81-98%) with excellent enantioselectivity (85-99%) when catalyzed by chiral-at-metal rhodium (III) complexes .
Another method involves the Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which also provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The biological activities of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one have been extensively studied, particularly its potential as a therapeutic agent against various diseases:
- Cancer Treatment : Compounds derived from this structure have shown promise as anticancer agents. For instance, certain derivatives exhibit significant binding affinity to targets involved in cancer progression.
- Neurodegenerative Disorders : Research indicates that derivatives of this compound may bind to amyloid plaques associated with Alzheimer’s disease, suggesting potential diagnostic and therapeutic roles in neurodegeneration .
- Anti-inflammatory and Antimicrobial Properties : Preliminary studies suggest that these compounds may possess anti-inflammatory and antimicrobial activities, although specific investigations into this compound are still emerging.
Comparative Analysis of Related Compounds
The following table summarizes some compounds related to this compound and their notable activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Bicyclic heterocycle | Anticancer properties |
| 6-Methyl-1H-pyrazolo[3,4-b]pyridin | Bicyclic heterocycle | Antiviral activity |
| 1H-Pyrazolo[3,4-c]pyridine | Bicyclic heterocycle | Potential anti-inflammatory effects |
| 5-Amino-1-phenylpyrazole | Pyrazole derivative | Neuroprotective effects |
This table illustrates the diversity within the pyrazolo family and highlights the unique attributes of this compound in terms of its specific biological interactions and potential applications in drug development.
Case Studies
Several case studies have investigated the applications of this compound:
- Binding Affinity Studies : Fluorescent microscopy has demonstrated selective binding to amyloid plaques in brain slices from Alzheimer's patients. This indicates its potential role in diagnostics and therapeutics for neurodegenerative diseases.
- Anticancer Activity : A study evaluated the anti-proliferative effects of various derivatives against A549 and HCT-116 cancer cell lines. Some derivatives exhibited IC50 values indicating potent anticancer activity.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
Structural Features: Replaces the pyrazole ring with an isoxazole moiety and includes methyl groups at positions 4 and 4. Synthesis: Prepared via cyclocondensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine . Bioactivity:
- Exhibits broad-spectrum antibacterial activity, inhibiting 44% of tested bacterial strains (MIC: 25–100 μg/mL).
- N1-alkylated derivatives (e.g., 2a–i ) show reduced potency, highlighting the importance of substituent positioning .
Physicochemical Properties : Weak acid (pKa 6.9) with regioselective reactivity under basic conditions .
Isothiazolo[5,4-b]pyridin-3(2H)-one Derivatives
Structural Features: Substitution of oxygen in the isoxazole ring with sulfur, forming an isothiazole system. Synthesis: Crystallographic studies confirm planar structures with monoclinic packing (e.g., compound 1: a = 5.049 Å, β = 98.07°) . Bioactivity: 2-Benzylisothiazolo[5,4-b]pyridin-3(2H)-one demonstrates antimalarial activity (IC50 = 1.52 μM against Plasmodium falciparum), targeting the IspD enzyme in the MEP pathway .
Deazapurine Analogs with Pyrazolo[3,4-b]pyridin-3(2H)-one Core
Structural Features: Retains the pyrazolo-pyridinone core but incorporates deazapurine modifications. Synthesis: Multi-step protocols involving cyclization and deamination of 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors . Bioactivity:
Chromeno-Pyrazolo-Pyridinone Hybrids
Structural Features: Fused chromene and pyrazolo-pyridinone systems (e.g., 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one). Applications: Structural complexity enhances binding to kinase domains, though detailed pharmacological data remain under investigation .
Comparative Analysis Table
Key Findings and Implications
- Substituent Effects : Methyl groups enhance metabolic stability (e.g., 4-methyl in pyrazolo derivatives), while bulky N1-substituents in isoxazolo analogs reduce antibacterial efficacy .
- Ring System Influence : Isoxazolo and isothiazolo derivatives exhibit divergent bioactivities (antibacterial vs. antimalarial) due to electronic and steric differences .
- Therapeutic Potential: The pyrazolo-pyridinone core’s adaptability supports its use in enzyme inhibition, though pharmacokinetic and toxicity profiles require further optimization .
Biological Activity
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.15 g/mol. The compound features a pyrazolo-pyridine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O |
| Molecular Weight | 150.15 g/mol |
| CAS Number | 2942-43-0 |
| InChIKey | RCCFHRZLFPMPNI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors such as 5-amino-1-phenylpyrazole with unsaturated carbonyl compounds. Various methods have been reported to optimize yield and purity, including the use of different solvents and catalysts .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds with specific substitutions on the pyrazolo ring showed enhanced activity by inducing cell cycle arrest and apoptosis in cancer cells .
Table: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | MCF7 | 12.5 | Induces apoptosis |
| 9b | HCT116 | 15.0 | Cell cycle arrest at G2/M phase |
| 9c | MCF7 | 10.0 | Caspase activation |
The anticancer effects are attributed to several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to disrupt normal cell cycle progression, particularly at the G2/M checkpoint.
- Apoptosis Induction : Activation of caspases and other apoptotic pathways leads to programmed cell death.
- Inhibition of Oncogenic Pathways : Some derivatives inhibit key signaling pathways involved in tumor growth and survival.
Case Studies
A notable study investigated the effects of various substituted pyrazolo[3,4-b]pyridines on cancer cell lines. The results indicated that specific functional groups significantly enhance biological activity:
- Substituent Variations : The introduction of methoxy or halogen substituents on the phenyl ring improved potency against MCF7 cells.
- Structure-Activity Relationship (SAR) : Analysis revealed that methyl groups at position 4 on the pyrazole ring contributed positively to anticancer activity.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one and its derivatives?
The core structure is typically synthesized via cyclocondensation reactions. For example, one-pot protocols involving N-hydroxy-3-(hydroxyamino)-3-iminopropanamide and acetylacetone under basic conditions (e.g., piperidine) yield the pyrazolo-pyridinone scaffold . Modifications at the 4-methyl position can be achieved by introducing substituted aldehydes or ketones during cyclization. Post-synthetic alkylation or sulfonylation under basic conditions (e.g., triethylamine in DMF) enables N1-substitution, as demonstrated in the synthesis of antibacterial derivatives .
Q. How are structural and electronic properties of this compound characterized?
- Tautomerism analysis : Density functional theory (DFT) calculations (B3LYP/6-31G* or ωB97X-D/6-31G*) with solvation models (e.g., SM8) predict prototropic tautomerism and electronic structure .
- Spectroscopic techniques : H/C NMR, IR, and mass spectrometry confirm regioselective alkylation and functionalization. For example, H NMR signals at δ 4.92 (s, 2H, CH) and 6.38–6.80 ppm (aromatic protons) are diagnostic for N1-substituted derivatives .
Q. What are the primary biological activities reported for this scaffold?
Initial screening often focuses on antimicrobial or enzyme inhibition assays. Derivatives exhibit mosquito larvicidal activity (e.g., LC values < 50 ppm against Aedes aegypti) and moderate inhibition of alkaline phosphatases (h-TNAP IC = 0.31–0.78 μM for chloro-/trifluoromethyl-substituted analogs) .
Advanced Research Questions
Q. How can structural modifications optimize inhibitory activity against alkaline phosphatases (ALPs)?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position enhances ALP inhibition. For example, 4-(chlorodifluoromethyl)-2,6-dimethyl derivatives show h-TNAP IC = 0.31 μM, compared to 0.78 μM for 4-trifluoromethyl analogs .
- Docking studies : Molecular modeling predicts hydrogen bonding between the pyridinone carbonyl and ALP active-site residues. Modifying the N1 side chain (e.g., sulfonate esters) improves solubility and target engagement .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Inconsistent IC values may arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted ALPs). Validate assays using reference inhibitors like levamisole .
- Metabolic stability : Evaluate compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
Q. What computational tools predict the reactivity of this scaffold in electrophilic substitutions?
- DFT calculations : Predict electrophilic amination or Mannich reaction sites by analyzing Fukui indices. For example, the N1 nitrogen exhibits higher nucleophilicity (f = 0.12) than the pyridinone oxygen (f = 0.08) .
- Solvent effects : SM8 solvation models show that polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in tandem Mannich-electrophilic amination reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
